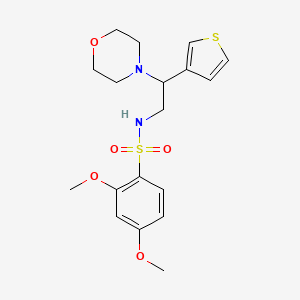

2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

2,4-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

- Core structure: A benzene ring substituted with sulfonamide (-SO₂NH-) and 2,4-dimethoxy groups.

- Side chain: A morpholino (tetrahydropyran-4-ylamine) group and a thiophen-3-yl ring connected via an ethyl linker.

Properties

IUPAC Name |

2,4-dimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S2/c1-23-15-3-4-18(17(11-15)24-2)27(21,22)19-12-16(14-5-10-26-13-14)20-6-8-25-9-7-20/h3-5,10-11,13,16,19H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDVYLWMVWDWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzenesulfonamide Core: The starting material, 2,4-dimethoxybenzenesulfonyl chloride, is reacted with an amine to form the benzenesulfonamide core.

Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

Attachment of the Thiophene Moiety: The thiophene ring is attached through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholino and thiophene moieties can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

N-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)-2,4-Difluorobenzenesulfonamide (CAS 946356-57-6)

- Structural differences: Fluorine atoms replace methoxy groups at positions 2 and 4 on the benzene ring; dimethylamino substitutes morpholino .

- Implications: Electron-withdrawing vs. electron-donating groups: Fluorine’s electronegativity may reduce electron density on the benzene ring, altering receptor binding compared to methoxy’s electron-donating effect.

4-Chloro-N-(2-(Dimethylamino)-2-(Thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-49-6)

- Structural differences: Chlorine replaces methoxy at position 4; dimethylamino replaces morpholino .

- Implications: Steric and electronic effects: Chlorine’s larger size and moderate electronegativity may sterically hinder interactions compared to methoxy.

Compounds with Heterocyclic Modifications

3-Chloro-N-(2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)ethyl)-4-Methoxybenzenesulfonamide (CAS 2034264-98-5)

N-(2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)ethyl)-4-(Trifluoromethoxy)benzenesulfonamide (CAS 2034239-87-5)

- Structural differences : Trifluoromethoxy (-OCF₃) replaces 2,4-dimethoxy; furan-3-yl and hydroxyl groups added .

- Metabolic resistance: The trifluoromethoxy group is more resistant to enzymatic degradation .

Pharmacologically Active Analogues

Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)thiazol-2-yl]benzenesulfonamide)

- Structural differences: Nitrophenyl-thiazole replaces morpholino-thiophene; 3,4-dimethoxy vs. 2,4-dimethoxy .

- Functional comparison: Biological activity: Ro-61-8048 is a kynurenine 3-monooxygenase (KMO) inhibitor, increasing brain KYNA levels and reducing dyskinesias in Parkinsonian models . Substituent impact: The 3,4-dimethoxy arrangement may optimize KMO binding compared to 2,4-substitution in the target compound.

Benzopyran-Based Inhibitors (e.g., Compound 5a)

- Structural differences: Chromen (benzopyran) replaces thiophene; morpholinoethyl linker retained .

- Functional comparison :

Physicochemical and Spectroscopic Comparison

Biological Activity

2,4-Dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that incorporates a thiophene moiety and morpholine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Additionally, the thiophene ring enhances the lipophilicity of the molecule, which may facilitate better membrane permeability and receptor binding.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using the sulforhodamine B (SRB) assay demonstrated cytotoxic effects on various cancer cell lines. The compound showed low micromolar concentrations required to achieve significant growth inhibition (GI50), indicating strong antitumor potential.

| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|

| PC-3 (Prostate) | 5.4 | 9.0 | 12.5 |

| MCF-7 (Breast) | 6.1 | 10.5 | 14.3 |

| A549 (Lung) | 4.8 | 8.0 | 11.0 |

Mechanistic Insights

The antitumor effects are believed to involve apoptosis induction through modulation of alpha1-adrenoreceptor subtypes. Specifically, studies have shown that the expression of alpha1D and alpha1B receptors in prostate cancer cells is significantly reduced upon treatment with this compound, leading to increased apoptotic activity and decreased cell proliferation .

Study on Prostate Cancer Cells

A notable study investigated the effects of this compound on human PC-3 prostate cancer cells. The findings revealed a significant reduction in cell viability correlated with increased apoptosis markers such as cleaved caspase-3 and PARP . This study highlighted the role of alpha1-adrenoreceptors in mediating these effects.

Comparative Analysis with Other Compounds

In a comparative analysis with other sulfonamide derivatives, it was found that this specific compound exhibited superior antitumor activity against several cancer cell lines, suggesting that modifications in its structure could enhance its efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how can reaction progress be monitored effectively?

- Methodological Answer : Synthesis involves multi-step reactions under controlled conditions (e.g., inert atmosphere, 60–80°C). Key steps include sulfonamide coupling and morpholino-thiophene ethylamine intermediate formation. Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy at critical stages to track intermediate purity. Final purification uses column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm thiophene protons (δ 6.8–7.2 ppm), morpholino methylenes (δ 2.5–3.5 ppm), and methoxy groups (δ 3.7–3.9 ppm) .

- FT-IR : Validate sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and morpholino (C-O-C at 1100–1250 cm⁻¹) functionalities .

- HPLC-MS : Ensure >98% purity and confirm molecular ion peaks (e.g., [M+H]+ at m/z ~495) .

Q. How can researchers evaluate the in vitro biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- Antimicrobial assays : Use microbroth dilution to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Measure IC50 values via fluorometric or colorimetric assays (e.g., kinase inhibition using ATP-coupled assays) .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls to validate specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational binding predictions and experimental affinity data for this compound?

- Methodological Answer :

- Validate molecular docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability .

- Experimentally confirm protonation states (via pH-dependent NMR) and tautomeric forms, which may affect docking accuracy .

- Use surface plasmon resonance (SPR) to measure real-time binding kinetics and reconcile discrepancies with in silico models .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies that account for stereochemical effects?

- Methodological Answer :

- Synthesize stereoisomers (e.g., via chiral chromatography) and compare biological activity to identify enantiomer-specific effects .

- Use X-ray crystallography or NOESY NMR to resolve absolute configurations of key chiral centers (e.g., morpholino-thiophene junction) .

- Correlate stereochemistry with pharmacokinetic parameters (e.g., logP, solubility) to optimize lead compounds .

Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Conduct parallel assays: Compare in vitro metabolic stability (e.g., liver microsomes) with in vivo plasma half-life (rodent models) to identify metabolic hotspots .

- Adjust for protein binding differences using equilibrium dialysis or ultrafiltration to measure free fraction .

- Use PBPK modeling to scale data across species and resolve bioavailability inconsistencies .

Methodological Optimization Questions

Q. What experimental parameters are critical for optimizing reaction conditions during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Vary temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) to maximize yield .

- Inline analytics : Use ReactIR or PAT tools to monitor intermediate formation in real time .

- Workup : Optimize extraction pH (e.g., pH 7–8 for sulfonamide stability) and crystallization solvents (e.g., methanol/water) .

Q. How can researchers ensure compound purity for sensitive biological assays?

- Methodological Answer :

- Gradient HPLC : Use C18 columns with acetonitrile/water gradients (5→95% over 20 min) to isolate impurities .

- Lyophilization : Remove residual solvents under high vacuum (0.1 mBar) after aqueous workup .

- Elemental analysis : Confirm purity (>99%) via C/H/N/S combustion analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.